molecular formula C23H21ClN2O4S2 B2443324 (Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate CAS No. 305377-43-9

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

Cat. No.: B2443324
CAS No.: 305377-43-9
M. Wt: 489
InChI Key: OKGBDIALTXYUMP-RGEXLXHISA-N
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Description

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C23H21ClN2O4S2 and its molecular weight is 489. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)16-7-11-18(12-8-16)25-20(27)4-3-13-26-21(28)19(32-23(26)31)14-15-5-9-17(24)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,25,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGBDIALTXYUMP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

C25H23ClN4O3S2\text{C}_{25}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidinone precursors with various aldehydes under acidic or basic conditions. The general reaction scheme includes:

  • Condensation Reaction : The thiazolidinone reacts with an appropriate aldehyde to form a substituted thiazolidinone.
  • Cyclization and Functionalization : Additional reactions introduce functional groups that enhance biological activity.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Properties

Thiazolidinones have also been studied for their anticancer effects. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM). The mechanism of action may involve the induction of apoptosis through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases .

Antioxidant Activity

The antioxidant properties of thiazolidinones are noteworthy, as certain derivatives have shown enhanced capacity to inhibit lipid peroxidation in vitro. This suggests potential protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species Modulation : By acting as antioxidants, these compounds can modulate oxidative stress responses in cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus, finding significant inhibition at concentrations as low as 16 mg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 and A549 cell lines revealed that certain thiazolidinones exhibit cytotoxicity with IC50 values ranging from 0.16 µM to 0.42 µM, indicating strong potential for anticancer applications .

Q & A

Q. How to validate HPLC methods for quantifying this compound in biological matrices?

  • Methodological Answer:
  • Linearity : Calibration curve (1–100 µg/mL) with R2>0.99R^2 > 0.99.
  • Recovery : Spike plasma samples at three concentrations (80%, 100%, 120%) and assess recovery (85–115%).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

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